Astragaloside cento

Description

Systematic Nomenclature and Structural Identification

IUPAC Name Derivation

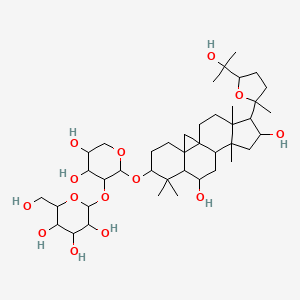

The IUPAC nomenclature of Astragaloside Cento reflects its cycloartane backbone and glycosidic substituents. Based on its molecular formula $$ C{41}H{68}O_{14} $$ , the systematic name is derived as follows:

- Core structure : A cycloartane skeleton (pentacyclic triterpene) with hydroxyl groups at positions 3, 6, and 16.

- Glycosidation : A $$\beta$$-D-xylopyranosyl group at position 3 and a $$\beta$$-D-glucopyranosyl group at position 6, both acetylated at specific hydroxyl positions .

The full IUPAC name is:

(3β,6α,16β,20R,24S)-3-(2-O-acetyl-β-D-xylopyranosyloxy)-16,25-dihydroxy-20,24-epoxy-9,19-cyclolanostan-6-yl β-D-glucopyranoside .

Stereochemical Configuration Analysis

This compound’s bioactivity is tightly linked to its stereochemistry:

- Cycloartane core : The 20R,24S configuration creates a rigid pentacyclic system, while the 3β-hydroxy group enables glycosidic bonding .

- Glycosidic bonds : The β-anomeric configuration of both xylose and glucose moieties ensures optimal enzyme interactions, as demonstrated in molecular docking studies .

- Acetylation : The 2-O-acetyl group on xylose introduces steric hindrance, altering solubility and receptor binding compared to non-acetylated analogs .

Key stereochemical features include:

$$

\begin{array}{|c|c|}

\hline

\text{Chiral Center} & \text{Configuration} \

\hline

C-3 & R \

C-6 & S \

C-20 & R \

C-24 & S \

\hline

\end{array}

$$

Data synthesized from .

Comparative Analysis with Other Astragalosides

This compound belongs to a family of over 40 structurally related compounds. Critical distinctions include:

Molecular Formula and Weight

$$

\begin{array}{|c|c|c|}

\hline

\text{Compound} & \text{Molecular Formula} & \text{Molecular Weight (Da)} \

\hline

\text{Astragaloside I} & C{45}H{72}O{16} & 869.0 \

\text{Astragaloside II} & C{43}H{70}O{15} & 827.0 \

\text{Astragaloside IV} & C{41}H{68}O_{14} & 784.5 \

\hline

\end{array}

$$

Data from .

Glycosylation Patterns

- Astragaloside I : Dual glycosylation (xylose and glucose) with acetyl groups at both 2- and 3-positions of xylose .

- Astragaloside II : Single acetylated xylose at position 3 and non-acetylated glucose .

- This compound (IV) : Mono-acetylation at the 2-position of xylose, enhancing metabolic stability compared to Astragaloside I .

Bioactivity Correlations

- Antioxidant capacity : this compound’s lower molecular weight and acetylated xylose improve membrane permeability, yielding superior radical scavenging activity compared to Astragaloside II (IC~50~ 0.00316 mg vs. 0.00488 mg) .

- Enzyme inhibition : The 20R,24S configuration in Cento enhances acetylcholinesterase binding affinity (-55 kJ/mol) versus Astragaloside III (-51 kJ/mol) .

Structural Implications for Function

The unique 2-O-acetyl-xylose group in this compound reduces hydrogen bonding with aqueous solvents, increasing lipid bilayer penetration. This contrasts with Astragaloside I’s dual acetylation, which paradoxically decreases bioavailability due to excessive hydrophobicity . Furthermore, the absence of a 25-hydroxyl group in Cento prevents premature oxidative degradation, a limitation observed in cycloastragenol derivatives .

Properties

IUPAC Name |

2-[2-[[9,14-dihydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFSMBDVZVUETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside cento can be extracted from Radix Astragali using optimized extraction methods. One such method involves using ammonia with a concentration of 24% as an extracting solvent, with a solid–liquid ratio of 1:10 (w:v). The Radix Astragali is soaked at 25°C for 120 minutes and then stirred at 25°C for 52 minutes (150 rpm) to extract astragaloside . Another method involves the preparation of astragaloside IV/β-cyclodextrin inclusion complex using low-temperature sedimentation technology .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of response surface methodology to optimize extraction conditions has been shown to increase the yield of astragaloside IV, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Biosynthetic Pathway of Astragaloside IV

The complete biosynthesis of AS-IV from cycloastragenol involves four enzymatic steps ( ):

| Step | Reaction Type | Enzyme | Substrate | Product |

|---|---|---|---|---|

| 1 | C-3 oxidation | AmHSD1 | Cycloastragenol | Cycloastragenol-3-one |

| 2 | 6-O-glucosylation | AmGT8 | Cycloastragenol-3-one | Cycloastragenol-3-one-6-O-glucoside |

| 3 | C-3 reduction | AmHSD1 | Cycloastragenol-3-one-6-O-glucoside | Cycloastragenol-6-O-glucoside |

| 4 | 3-O-xylosylation | AmGT1 | Cycloastragenol-6-O-glucoside | Astragaloside IV |

This pathway was validated in Nicotiana benthamiana through transient co-expression of AmHSD1, AmGT8, and AmGT1, yielding functional AS-IV . The C-3 oxidation-reduction steps mediated by AmHSD1 highlight the enzyme's dual catalytic role in AS-IV biosynthesis.

Stability and Conversion Reactions

Astragalosides undergo structural modifications under specific conditions ( ):

Degradation Under Basic Conditions

-

Ammonia treatment converts astragaloside I (AG-I) and isoastragaloside I (iAG-I) into AS-IV through deacetylation and rearrangement .

-

Key transformation :

Thermal Stability in Decoctions

-

Astragaloside IV remains stable in aqueous extracts at 100°C for ≤4 hours, while calycosin 7-O-β-D-glucoside degrades into aglycones under prolonged heating .

Biotechnological Production Enhancements

In vitro cultures of Astragalus species show altered saponin profiles compared to native plants ( ):

| Species/Culture Type | Astragaloside I (mg/g DW) | Astragaloside II (mg/g DW) | Astragaloside IV (mg/g DW) |

|---|---|---|---|

| A. aitosensis (native roots) | 0.00 | 0.00 | 0.618 |

| A. aitosensis (in vitro shoots) | 0.06 | 0.10 | 0.065 |

| A. membranaceus (native roots) | 0.10 | 0.05 | 0.30 |

| A. membranaceus (hairy roots) | 0.79 | 0.90 | 0.95 |

Hairy root cultures of A. membranaceus outperform native roots by 8–15× in astragaloside I/II production, demonstrating biotechnology's potential for sustainable saponin synthesis .

Enzymatic Modifications

-

Glycosyltransferases : AmGT8 (6-O-glucosylation) and AmGT1 (3-O-xylosylation) are critical for adding sugar moieties to the cycloartane backbone .

-

Hydroxysteroid dehydrogenase (AmHSD1) : Catalyzes both oxidation (C-3 ketone formation) and reduction (C-3 hydroxyl restoration) steps, dependent on substrate context .

Pharmacological Implications of Structural Features

Scientific Research Applications

Pharmacological Properties

AS-IV exhibits a wide range of pharmacological activities, including:

- Anti-inflammatory Effects : AS-IV has been shown to inhibit inflammatory responses by modulating various signaling pathways such as NF-κB and MAPK, making it beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antioxidative Stress : The compound demonstrates potent antioxidative properties, protecting cells from oxidative damage, which is crucial in preventing neurodegenerative diseases .

- Antidiabetic Effects : Research indicates that AS-IV can improve insulin sensitivity and regulate glucose metabolism, making it a potential therapeutic agent for diabetes management .

- Cardioprotective Effects : AS-IV has protective effects against cardiovascular diseases by improving heart function and reducing myocardial injury during ischemic events .

Gestational Diabetes Mellitus (GDM)

Recent studies have highlighted AS-IV's role in alleviating GDM through the modulation of gut microbiota. In a rat model, AS-IV treatment improved metabolic profiles and reduced GDM symptoms by influencing gut microbiota composition and associated metabolites .

Autoimmune Diseases

In models of experimental autoimmune myasthenia gravis, AS-IV treatment resulted in improved clinical outcomes by regulating T-cell pathways. This suggests its potential as an immunomodulatory agent in autoimmune disorders .

Neurodegenerative Diseases

AS-IV has been extensively studied for its neuroprotective effects in conditions such as Alzheimer's and Parkinson's disease. Its ability to reduce neuroinflammation and oxidative stress positions it as a promising candidate for neurodegenerative therapies .

Data Tables

Case Studies

- Gestational Diabetes Mellitus Study :

- Experimental Autoimmune Myasthenia Gravis Study :

- Neuroprotection Study :

Mechanism of Action

Astragaloside cento exerts its effects through multiple molecular targets and pathways. It protects the myocardium through antioxidative stress, anti-inflammatory effects, regulation of calcium homeostasis, improvement of myocardial energy metabolism, anti-apoptosis, anti-cardiomyocyte hypertrophy, anti-myocardial fibrosis, regulation of myocardial autophagy, and improvement of myocardial microcirculation . It also activates the PI3K-AKT signaling pathway and suppresses apoptosis induced by various stressors .

Comparison with Similar Compounds

Comparison with Similar Astragalosides

Structural Differences

Astragaloside IV belongs to a family of structurally related saponins, including Astragaloside I (AG I), II (AG II), III (AG III), and isoastragalosides. Key structural distinctions arise from variations in glycosylation and acetylation patterns:

Notes:

Pharmacological Activities

Immunomodulation

- AG IV : Enhances T and B lymphocyte proliferation in vivo (50–200 mg/kg) and modulates IL-1β and TNF-α secretion . It also suppresses NF-κB signaling in autoimmune encephalomyelitis .

- AG II: Boosts T-cell activation by regulating CD45 phosphatase activity, restoring immune function in immunosuppressed mice .

- AG I and III: Limited direct evidence, but their structural similarity suggests overlapping immunomodulatory roles .

Antiviral Effects

- AG IV : Inhibits CVB3 and H1N1 replication by upregulating IFN-γ and autophagy .

- AG I–III: No reported antiviral activity, highlighting AG IV's uniqueness in this domain .

Osteogenic Activity

Analytical Differentiation

Chromatographic Profiles

- HPLC Retention Times : AG IV elutes at 22.83 min, whereas AG III and II elute later (25.64–32.80 min) due to acetyl group interactions .

- MS/MS Fragmentation :

Raman Spectroscopy

- AG IV : Peak at 1,391 cm⁻¹ (weak) vs. AG III (1,448 cm⁻¹) and isoastragaloside I (1,391 cm⁻¹, strong) .

Biological Activity

Astragaloside cento, a compound derived from the Astragalus genus, particularly from Astragalus membranaceus, has garnered attention for its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

Astragalosides are a group of saponins that exhibit various health benefits. Astragaloside IV (AS-IV), a prominent member of this group, is often studied for its therapeutic potential. The biological activities of astragalosides include anti-inflammatory, antioxidative, antifibrotic, and cardioprotective effects. These activities are mediated through several signaling pathways.

1. Anti-Inflammatory Activity

Astragaloside IV has been shown to suppress inflammatory markers and enhance immune responses. It promotes the proliferation of T and B lymphocytes while inhibiting the adhesion of neutrophils to endothelial cells, which is crucial in inflammatory responses .

2. Antioxidative Effects

The compound exhibits strong antioxidative properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. This is vital for protecting against cellular damage and maintaining mitochondrial function .

3. Renal Protective Effects

A systematic review indicated that AS-IV significantly reduces kidney damage in diabetic models by decreasing serum creatinine and blood urea nitrogen levels while improving renal function parameters .

The mechanisms through which this compound exerts its effects include:

- Modulation of Signaling Pathways : AS-IV influences various signaling pathways such as NF-κB and SIRT1, which are involved in inflammation and apoptosis.

- Regulation of Gene Expression : It alters the expression of genes related to oxidative stress and fibrosis, contributing to its protective effects on organs like the kidneys .

Case Studies

- Diabetic Nephropathy : A meta-analysis of 24 animal studies demonstrated that AS-IV significantly mitigates diabetic nephropathy by enhancing renal function and reducing pathological changes in kidney tissues .

- Cardiovascular Benefits : Studies have shown that AS-IV can alleviate ischemic damage in cardiac tissues, suggesting potential applications in treating heart diseases .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and quantifying Astragaloside IV in plant extracts?

- Methodological Answer : Astragaloside IV isolation typically employs chromatographic techniques such as HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) and UPLC-ELSD (Ultra-Performance Liquid Chromatography). Key steps include:

- Sample Preparation : Defatting plant material with petroleum ether, followed by ethanol extraction and purification using macroporous resins .

- Validation Parameters : Linearity (R² > 0.99), limit of detection (LOD: 0.1–0.5 µg/mL), and recovery rates (90–110%) to ensure accuracy .

- Critical Considerations : Storage conditions (below -20°C) to prevent degradation, as outlined in reagent catalogs .

Q. What in vitro models are commonly used to study the pharmacological effects of Astragaloside IV?

- Methodological Answer : Common models include:

- Cancer Cell Lines : MKN-74 gastric cancer cells assessed via MTT assays, demonstrating dose- and time-dependent inhibition of proliferation (e.g., 10–100 µM over 24–72 hours) .

- Immune/Inflammatory Models : T-cell activation assays or oxidative stress models using RAW264.7 macrophages. Ensure controls for solvent effects (e.g., DMSO ≤ 0.1% v/v) .

Q. How should researchers design controlled experiments to assess the antioxidant properties of Astragaloside IV?

- Methodological Answer :

- In Vivo Models : Use murine experimental autoimmune encephalomyelitis (EAE) with treatment groups receiving 10–50 mg/kg/day Astragaloside IV. Measure oxidative markers (e.g., SOD, MDA) and validate via Western blot (e.g., CD3 expression in spinal cords) .

- Controls : Include vehicle-only and positive control groups (e.g., N-acetylcysteine for antioxidant comparison).

- Statistical Framework : Apply ANOVA with post-hoc tests (p < 0.05) and report effect sizes .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing multi-dimensional data in Astragaloside IV quality assessment studies?

- Methodological Answer :

- Multivariate Analysis : Use TOPSIS (Technique for Order Preference by Similarity to Ideal Solution) to rank Astragaloside content across habitats. Combine with cluster thermograms to visualize saponin composition patterns .

- Data Normalization : Standardize variables (e.g., z-scores) to address scale differences between saponin subtypes (I, II, III, IV) .

Q. How can researchers resolve contradictions in reported pharmacological effects of Astragaloside IV across experimental models?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Batch-to-batch differences in Astragaloside IV content (validate via HPLC-ELSD) .

- Model Specificity : In vitro vs. in vivo discrepancies (e.g., MKN-74 cells vs. EAE mice). Address via orthogonal validation (e.g., corroborate in vitro findings with animal histopathology) .

- Dosage Optimization : Conduct dose-response curves (e.g., 5–100 µM in vitro; 5–50 mg/kg in vivo) to identify threshold effects .

Q. What integrated strategies are employed to elucidate the molecular mechanisms of Astragaloside IV in chronic inflammatory diseases?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq of treated vs. untreated immune cells) and proteomics (LC-MS/MS for NF-κB pathway proteins) to map oxidative stress and apoptosis pathways .

- Hypothesis-Driven Experiments : Use siRNA knockdown of Nrf2 to confirm its role in Astragaloside IV-mediated antioxidant effects .

- Data Synthesis : Apply systematic review frameworks (PRISMA) to reconcile findings with prior literature on Astragalus spp. .

Tables for Key Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.